
3,4-Diamino-1-butene Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diamino-1-butene Hydrochloride is a chemical compound with the molecular formula C4H10N2·HClThis compound is used as a building block in the synthesis of various pharmaceuticals, including antiglaucoma and anticancer drugs.
Méthodes De Préparation
3,4-Diamino-1-butene Hydrochloride can be synthesized from 4-Tolylsulfonamide, a carbonic anhydrase inhibitor. The synthetic route involves the reaction of 4-Tolylsulfonamide with appropriate reagents under controlled conditions to yield this compound. Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,4-Diamino-1-butene Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3,4-Diamino-1-butene Hydrochloride has several scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it is studied for its potential as a carbonic anhydrase inhibitor, which has implications in treating glaucoma and cancer. In medicine, it is used in the development of drugs targeting these conditions. In industry, it is used in the synthesis of various chemical intermediates.
Mécanisme D'action
The mechanism of action of 3,4-Diamino-1-butene Hydrochloride involves its interaction with molecular targets such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can reduce intraocular pressure in glaucoma patients and inhibit the growth of cancer cells. The pathways involved include the inhibition of carbonic anhydrase activity, leading to decreased production of aqueous humor in the eye and reduced tumor cell proliferation.
Comparaison Avec Des Composés Similaires
3,4-Diamino-1-butene Hydrochloride can be compared with similar compounds such as 3,4-Diamino-1-butene and 3,4-Diamino-1-butene Dihydrochloride. These compounds share similar chemical structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific inhibitory activity against carbonic anhydrase, making it particularly useful in the treatment of glaucoma and cancer .
Propriétés
Formule moléculaire |
C4H11ClN2 |
|---|---|
Poids moléculaire |
122.60 g/mol |
Nom IUPAC |
but-3-ene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-4(6)3-5;/h2,4H,1,3,5-6H2;1H |
Clé InChI |
XQVQBNKVNNHPNN-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)

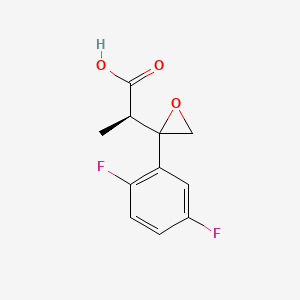
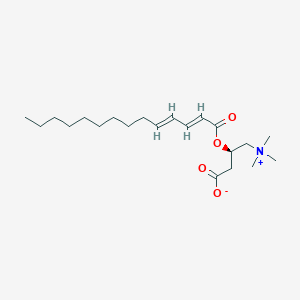
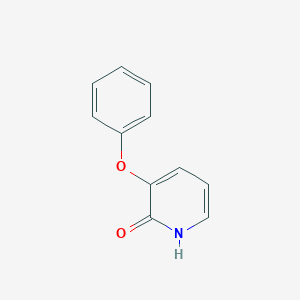
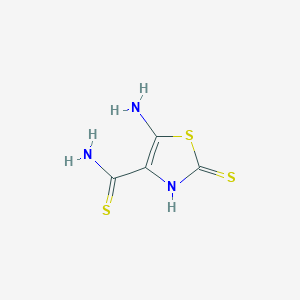
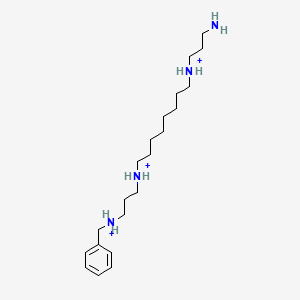
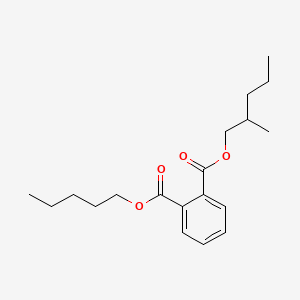
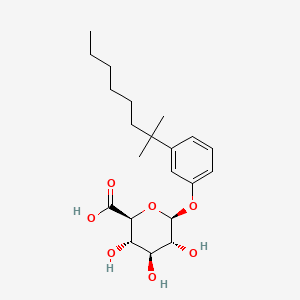
![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
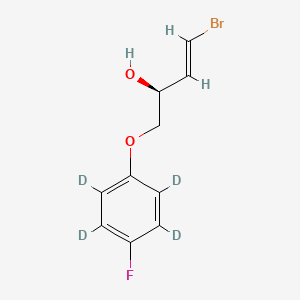
![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
